
6-Nitro-1H-indol-5-OL
Overview
Description
6-Nitro-1H-indol-5-OL is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitro-1H-indol-5-OL typically involves the nitration of indole derivatives. One common method is the nitration of 5-hydroxyindole using nitric acid in the presence of sulfuric acid. The reaction conditions usually require controlled temperatures to prevent over-nitration and degradation of the product .
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 6-Nitro-1H-indol-5-OL undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Reduction: 6-Amino-1H-indol-5-OL.
Substitution: Various ethers or esters depending on the substituents used.
Scientific Research Applications
Chemical Synthesis
Building Block for Indole Derivatives
6-Nitro-1H-indol-5-OL serves as a crucial intermediate in the synthesis of more complex indole derivatives. Its nitro and hydroxyl functional groups allow for various chemical modifications, making it a versatile building block in organic synthesis. The compound can undergo oxidation and substitution reactions, leading to the formation of diverse derivatives with tailored properties.
Reaction Type | Description | Common Conditions |
---|---|---|
Oxidation | Reduction of nitro group to amino group | Hydrogen gas with palladium catalyst |
Substitution | Formation of ethers or esters | Alkyl halides or acyl chlorides + base |
Biological Research
Therapeutic Potential
Research has highlighted the potential of this compound in modulating biological pathways. It has been investigated for its anti-inflammatory properties, particularly in models of acute lung injury (ALI). For instance, studies indicate that derivatives of this compound can significantly inhibit the release of inflammatory cytokines such as IL-6 and IL-8, showcasing its potential as a therapeutic agent.
Case Study: Anti-inflammatory Activity
In a study involving ALI mice models, compound 6h (a derivative of this compound) demonstrated significant protective effects on lung tissue by inhibiting the phosphorylation of key proteins in the MAPK signaling pathway. The results indicated that this compound could serve as a lead candidate for treating inflammatory diseases.
Compound | Inhibition Rate (IL-6) | Inhibition Rate (IL-8) | Dose (mg/kg) |
---|---|---|---|
6h | 62% | 72% | 20 |
Medicinal Chemistry
Anticancer Properties
The anticancer potential of this compound has been explored through various studies focusing on its effects on cancer cell lines. It has shown promising results in inhibiting cell proliferation in HeLa cells, with IC50 values indicating effective antiproliferative activity.
Table: Antiproliferative Activity Against HeLa Cells
Compound | IC50 Value (µM) | Mechanism of Action |
---|---|---|
5 | 5.08 ± 0.91 | Induction of reactive oxygen species (ROS) |
7 | 5.89 ± 0.73 | Stabilization of c-Myc protein |
Industrial Applications
Use in Dyes and Pigments
In addition to its biological applications, this compound is utilized in the production of dyes and pigments due to its vibrant color properties imparted by the nitro group. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 6-Nitro-1H-indol-5-OL involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The indole ring system can bind to specific receptors or enzymes, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
- 5-Nitroindole
- 6-Amino-1H-indol-5-OL
- Indole-3-acetic acid
Comparison: 6-Nitro-1H-indol-5-OL is unique due to the presence of both a nitro group and a hydroxyl group on the indole ring. This combination imparts distinct chemical reactivity and biological activity compared to other indole derivatives. For instance, 5-Nitroindole lacks the hydroxyl group, which affects its solubility and reactivity. Similarly, 6-Amino-1H-indol-5-OL, formed by the reduction of this compound, has different biological properties due to the presence of an amino group instead of a nitro group .
Biological Activity
6-Nitro-1H-indol-5-OL is an indole derivative that has garnered attention in pharmacological research due to its diverse biological activities. This compound is characterized by the presence of both a nitro group and a hydroxyl group, which contribute to its unique chemical reactivity and biological properties. Research indicates that this compound may have potential applications in cancer treatment, antimicrobial activity, and modulation of cellular pathways.
The structure of this compound allows it to participate in various chemical reactions, including:
- Reduction : The nitro group can be reduced to form an amino group.
- Substitution : The hydroxyl group can participate in substitution reactions, forming ethers or esters.
These reactions can lead to the synthesis of more complex indole derivatives that may exhibit enhanced biological activities.
The biological activity of this compound is primarily attributed to its interaction with multiple molecular targets. The nitro group can undergo bioreduction, generating reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects. The indole ring system is known to bind to specific receptors or enzymes, modulating their activity and influencing various cellular pathways .
Anticancer Properties
Research has demonstrated the anticancer potential of this compound. In vitro studies have shown that it can inhibit the proliferation of human cancer cell lines such as HeLa cells. For instance, a study reported an IC50 value of approximately 5 μM for certain substituted 5-nitroindole derivatives against HeLa cells . The mechanism appears to involve the generation of reactive oxygen species (ROS), which play a critical role in inducing apoptosis in cancer cells.
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, although detailed quantitative data is still limited. The presence of the nitro group may enhance its reactivity towards microbial targets, leading to effective inhibition.
Comparative Analysis with Similar Compounds
To further understand the unique properties of this compound, it is useful to compare it with similar compounds:
Compound | Structure Features | Biological Activity |
---|---|---|
6-Nitroindole | Lacks hydroxyl group | Lower solubility; less reactive |
5-Nitroindole | Lacks hydroxyl group | Exhibits anticancer properties |
6-Amino-1H-indol-5-OL | Reduced form of this compound | Different biological properties due to amino group |
The comparison highlights that the presence of both the nitro and hydroxyl groups in this compound imparts distinct biological activities compared to other indole derivatives.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of this compound and its derivatives:
- Synthesis and Evaluation : A study synthesized various derivatives based on 5-nitroindole and evaluated their anti-proliferative effects against HeLa cells using the Alamar blue assay. Results indicated that certain derivatives had significant inhibitory effects on cell proliferation .
- Mechanistic Insights : Research utilizing molecular docking techniques has provided insights into how these compounds interact with specific enzymes involved in inflammatory pathways, such as lipoxygenase (LOX). Compounds derived from this compound exhibited varying degrees of inhibition against LOX, indicating potential anti-inflammatory properties .
- Network Pharmacology Approaches : Some studies have employed network pharmacology to elucidate the multi-target action mechanisms of compounds similar to this compound, revealing complex interactions within biological systems that could be harnessed for therapeutic applications .
Properties
IUPAC Name |
6-nitro-1H-indol-5-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-8-3-5-1-2-9-6(5)4-7(8)10(12)13/h1-4,9,11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJVMSGKDXINSJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=C(C=C21)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70835285 | |
Record name | 6-Nitro-1H-indol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70835285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
832713-78-7 | |
Record name | 6-Nitro-1H-indol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70835285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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